molecular formula C10H18O3 B14408532 2,2-Diethoxycyclohexan-1-one CAS No. 83977-02-0

2,2-Diethoxycyclohexan-1-one

Katalognummer: B14408532
CAS-Nummer: 83977-02-0
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: HLMNIITWIKSHIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Diethoxycyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of two ethoxy groups attached to the second carbon of the cyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxycyclohexan-1-one typically involves the reaction of cyclohexanone with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired diethoxy compound. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation of the product from the reaction mixture.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Diethoxycyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2-Diethoxycyclohexan-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Diethoxycyclohexan-1-one involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The pathways involved may include enzymatic reactions and metabolic processes that modify the compound’s structure and function.

Vergleich Mit ähnlichen Verbindungen

    2,2-Dimethoxycyclohexan-1-one: Similar structure but with methoxy groups instead of ethoxy groups.

    Cyclohexanone: The parent compound without any substituents.

    2,2-Diethoxycyclopentan-1-one: A similar compound with a five-membered ring instead of a six-membered ring.

Uniqueness: 2,2-Diethoxycyclohexan-1-one is unique due to the presence of two ethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

83977-02-0

Molekularformel

C10H18O3

Molekulargewicht

186.25 g/mol

IUPAC-Name

2,2-diethoxycyclohexan-1-one

InChI

InChI=1S/C10H18O3/c1-3-12-10(13-4-2)8-6-5-7-9(10)11/h3-8H2,1-2H3

InChI-Schlüssel

HLMNIITWIKSHIS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(CCCCC1=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.